2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone 2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone
Brand Name: Vulcanchem
CAS No.: 898763-11-6
VCID: VC2479081
InChI: InChI=1S/C20H23NOS/c1-15-5-3-8-19(16(15)2)20(22)18-7-4-6-17(13-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3
SMILES: CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3)C
Molecular Formula: C20H23NOS
Molecular Weight: 325.5 g/mol

2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone

CAS No.: 898763-11-6

Cat. No.: VC2479081

Molecular Formula: C20H23NOS

Molecular Weight: 325.5 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone - 898763-11-6

Specification

CAS No. 898763-11-6
Molecular Formula C20H23NOS
Molecular Weight 325.5 g/mol
IUPAC Name (2,3-dimethylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Standard InChI InChI=1S/C20H23NOS/c1-15-5-3-8-19(16(15)2)20(22)18-7-4-6-17(13-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3
Standard InChI Key LGAOSHPJPRGFBX-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3)C
Canonical SMILES CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3)C

Introduction

Chemical Identity and Basic Properties

2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone is an organic compound characterized by a benzophenone scaffold with specific functional group modifications. Its fundamental properties are summarized in Table 1.

Table 1: Basic Identification Parameters of 2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone

ParameterValue
Chemical Name2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone
CAS Registry Number898763-11-6
Molecular FormulaC₂₀H₂₃NOS
Molecular Weight325.47 g/mol
IUPAC Name(2,3-dimethylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone

The compound belongs to the benzophenone family, a class of organic compounds consisting of two aromatic rings connected by a carbonyl group. The specific nomenclature indicates methyl groups at the 2 and 3 positions of one benzene ring and a thiomorpholinomethyl substituent at the 3' position of the other ring .

Structural Characteristics

The molecular structure of 2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone features a central carbonyl group flanked by two substituted phenyl rings. One phenyl ring contains two methyl groups at adjacent positions (2,3-dimethyl configuration), while the other ring contains a thiomorpholine group attached via a methylene linker at the meta position .

The thiomorpholine moiety is a six-membered heterocyclic ring containing both sulfur and nitrogen atoms, providing interesting structural and electronic properties to the molecule. This heterocyclic component likely contributes to the compound's potential biological activity and chemical reactivity .

Key Structural Features

  • Benzophenone core (diphenyl ketone structure)

  • 2,3-Dimethyl substitution on one phenyl ring

  • Thiomorpholine heterocycle connected via a methylene bridge at the 3' position

  • Total of 23 heavy atoms (non-hydrogen atoms)

Physicochemical Properties

The physicochemical properties of 2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone influence its behavior in various chemical environments, solubility characteristics, and potential biological activities. Table 2 presents the computed physicochemical properties of this compound.

Table 2: Physicochemical Properties of 2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone

PropertyValueSignificance
XLogP3-AA4.3Indicates relatively high lipophilicity
Hydrogen Bond Donor Count0Limited ability to donate hydrogen bonds
Hydrogen Bond Acceptor Count3Moderate ability to accept hydrogen bonds
Rotatable Bond Count4Moderate molecular flexibility
Topological Polar Surface Area45.6 ŲModerate polar surface area, affecting membrane permeability
Exact Mass325.15003553 DaPrecise molecular mass for analytical identification
Complexity393Relatively complex molecular structure

These properties indicate that 2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone has moderately high lipophilicity (XLogP3-AA = 4.3), suggesting good membrane permeability but potentially limited water solubility. The absence of hydrogen bond donors and presence of three hydrogen bond acceptors influence its interaction with biological systems and solvent environments .

SupplierProduct NumberPurityAdditional Information
MolCoreMC1M9763NLT 97%Certified under ISO quality systems
PharmintNot specifiedNot specifiedChemical compound used for medicinal purposes
ArZa BioscienceNot specified95%Listed as a rare reagent
Alfa ChemistryNot specified96%Listed among related benzophenone derivatives

The compound is typically available at high purities (95-97%), making it suitable for research and development applications in pharmaceutical and organic synthesis contexts .

Spectral Characteristics

Spectroscopic analysis is essential for structural confirmation and purity assessment of organic compounds. The following spectral characteristics would be expected for 2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone:

Infrared Spectroscopy

Key IR absorption bands would likely include:

  • C=O stretching of the ketone (typically 1650-1680 cm⁻¹)

  • C-H stretching of the methyl groups (2850-3000 cm⁻¹)

  • C-N stretching of the thiomorpholine group (1200-1350 cm⁻¹)

  • Aromatic C=C stretching (1400-1600 cm⁻¹)

Research Status and Future Directions

Current research on 2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone appears limited based on the available search results. Future research directions could include:

  • Evaluation of biological activities, particularly antimicrobial, anti-inflammatory, or anticancer properties

  • Investigation of its potential as a photosensitizer, given the photochemical properties of benzophenones

  • Exploration of its utility as a synthetic intermediate in pharmaceutical development

  • Structure-activity relationship studies with modified derivatives

More comprehensive evaluation is needed to fully understand the potential applications and properties of this interesting benzophenone derivative.

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